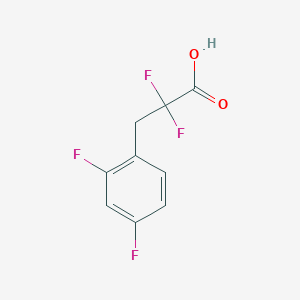
2-bromo-N-(pyridin-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11BrN2. It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-2-ylmethyl group and the aromatic ring is brominated at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 2-bromoaniline with pyridine-2-carboxaldehyde. The reaction is carried out in ethanol under reflux conditions for several hours. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-aminopyridine derivatives.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
2-bromo-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and the pyridin-2-ylmethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-bromoaniline: Lacks the pyridin-2-ylmethyl group.
N-(pyridin-2-ylmethyl)aniline: Lacks the bromine atom.
4-bromo-N-(pyridin-2-ylmethyl)aniline: Bromine atom is at the 4-position instead of the 2-position.
Uniqueness
2-bromo-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the bromine atom and the pyridin-2-ylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11BrN2 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
2-bromo-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
InChI Key |
ROUOTRWAFORDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B13283167.png)

amine](/img/structure/B13283173.png)
amine](/img/structure/B13283176.png)


![2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13283193.png)
![6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride](/img/structure/B13283200.png)

